

Isopropamide Iodide (CAS 71-81-8): A Technical Guide to its Research Applications

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Compound of Interest

Compound Name: Isopropamide Iodide

Cat. No.: B127829

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Abstract

Isopropamide iodide, identified by CAS number 71-81-8, is a long-acting quaternary anticholinergic agent. Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, leading to a reduction in smooth muscle tone, decreased glandular secretions, and slower gastrointestinal motility.[1][2][3] These properties have positioned **isopropamide iodide** as a valuable compound in both clinical and research settings, particularly in the study and treatment of gastrointestinal disorders characterized by hyperacidity and hypermotility, such as peptic ulcers and irritable bowel syndrome.[2][3][4] This technical guide provides an in-depth overview of the research applications of **isopropamide iodide**, focusing on its mechanism of action, experimental protocols for its analysis and physiological effects, and relevant quantitative data.

Physicochemical Properties and Identification

Property	Value
CAS Number	71-81-8
Molecular Formula	C23H33IN2O
Molecular Weight	480.43 g/mol [5]
Synonyms	Darbid, Dipramid, (3-Carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium iodide[5]

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Isopropamide iodide exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, typically binds to these receptors to stimulate various physiological responses, including smooth muscle contraction and glandular secretion. **Isopropamide iodide**, by blocking these receptors, effectively inhibits the actions of acetylcholine.[1]

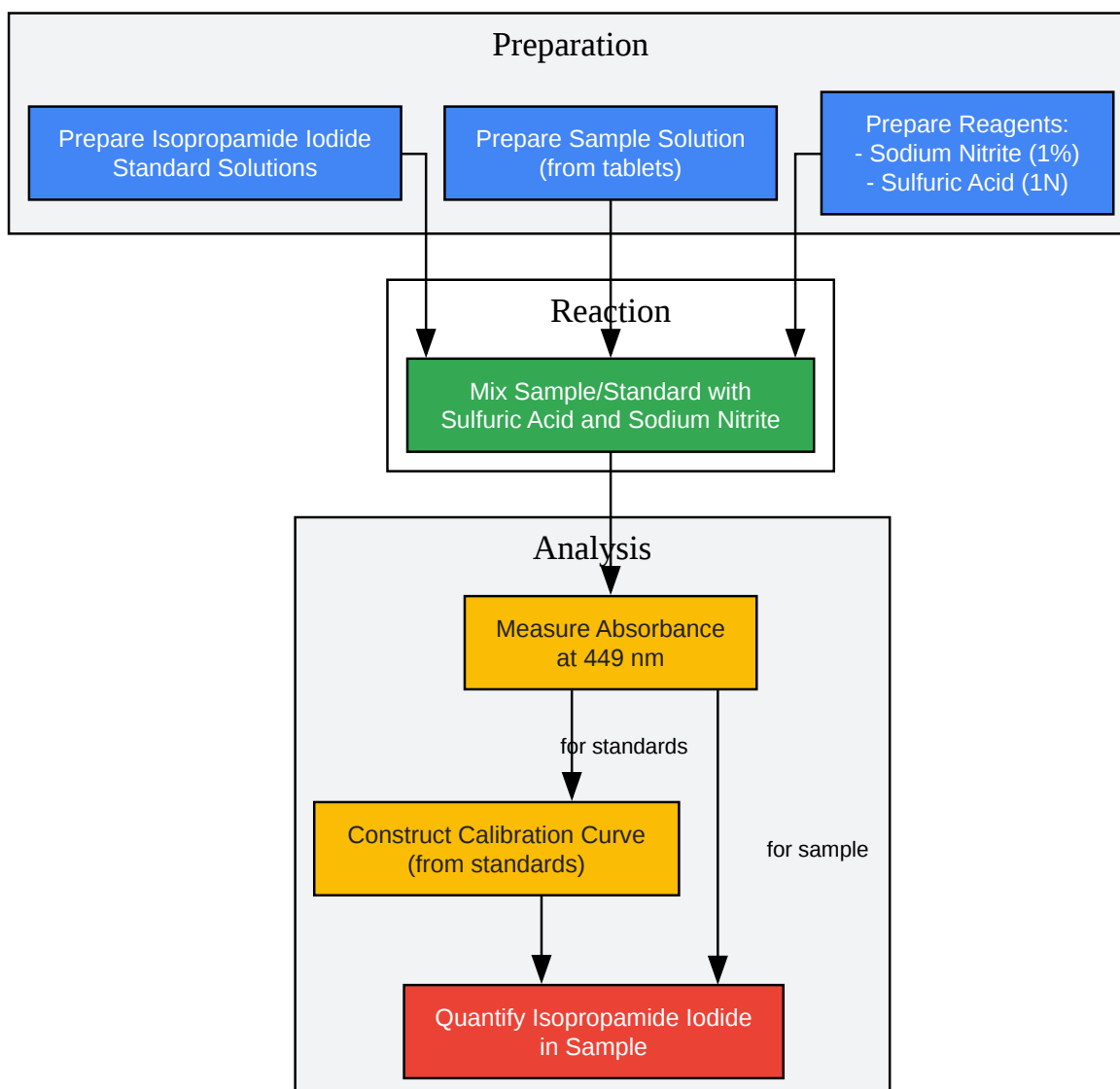
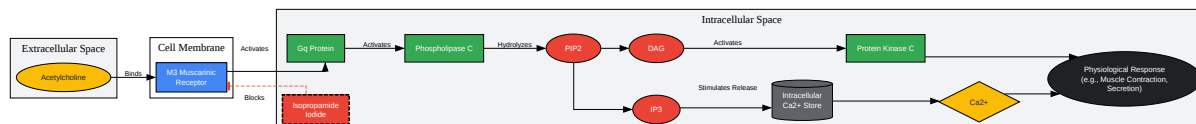
The therapeutic effects in the gastrointestinal tract are primarily mediated through the blockade of M3 muscarinic receptors, which are abundant on smooth muscle cells and secretory glands. [6][7] Inhibition of these receptors leads to:

- **Reduced Gastric Acid Secretion:** By blocking muscarinic receptors on parietal cells in the stomach, **isopropamide iodide** decreases the secretion of gastric acid.[2]
- **Decreased Gastrointestinal Motility:** It relaxes the smooth muscles of the gastrointestinal tract, reducing spasms and slowing the transit of intestinal contents.[1][2]

The quaternary ammonium structure of **isopropamide iodide** limits its ability to cross the blood-brain barrier, resulting in predominantly peripheral effects and reduced central nervous system side effects compared to non-quaternary anticholinergics.

Signaling Pathway of M3 Muscarinic Acetylcholine Receptor Antagonism

The following diagram illustrates the signaling pathway initiated by acetylcholine binding to the M3 muscarinic receptor and the point of inhibition by **isopropamide iodide**.



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